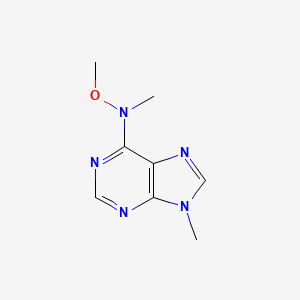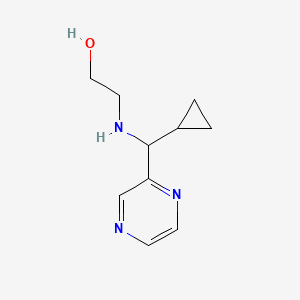
2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol is a chemical compound with a complex structure that includes a cyclopropyl group, a pyrazinyl group, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol typically involves the reaction of cyclopropylamine with pyrazine-2-carbaldehyde, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((Cyclopropyl(pyridin-2-yl)methyl)amino)ethanol
- 2-((Cyclopropyl(pyrimidin-2-yl)methyl)amino)ethanol
- 2-((Cyclopropyl(pyridazin-2-yl)methyl)amino)ethanol
Uniqueness
2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-[[cyclopropyl(pyrazin-2-yl)methyl]amino]ethanol |
InChI |
InChI=1S/C10H15N3O/c14-6-5-13-10(8-1-2-8)9-7-11-3-4-12-9/h3-4,7-8,10,13-14H,1-2,5-6H2 |
InChI Key |
UJWAFEXDGHYQHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=NC=CN=C2)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


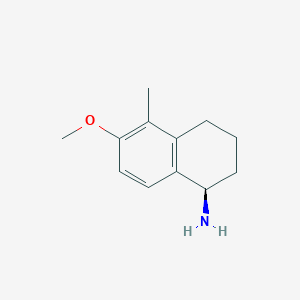
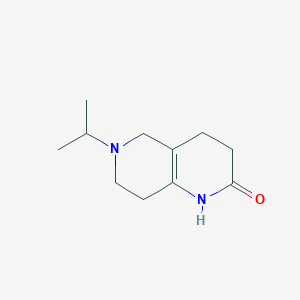
![4-Formylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11903518.png)
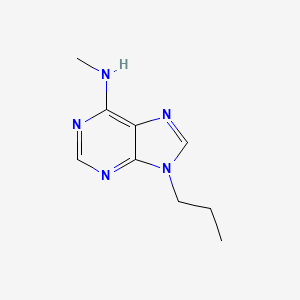
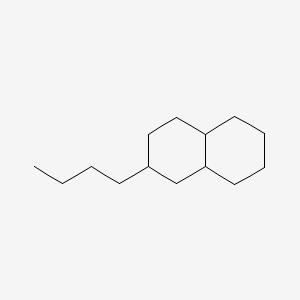
![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile](/img/structure/B11903535.png)
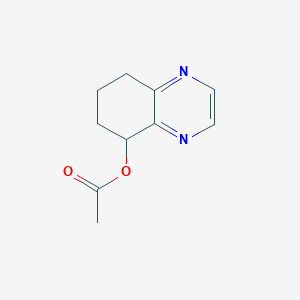


![3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11903551.png)
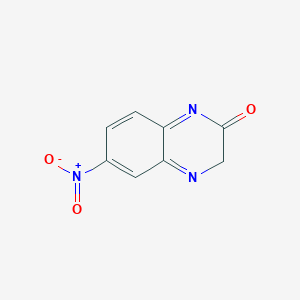
![7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11903564.png)
![2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11903570.png)
